molecular formula C19H17F2N3O4S2 B2640096 N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-25-0

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2640096
CAS No.: 921996-25-0
M. Wt: 453.48
InChI Key: ZSLDJQCYWGYJHH-UHFFFAOYSA-N
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Description

Product Overview N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound with a molecular formula of C19H17F2N3O4S2 and a molecular weight of 453.5 g/mol . Its structure features a thiazole core substituted with a 4-methoxyphenylsulfonamido group and an acetamide linker connected to a 2,6-difluorobenzyl moiety . This combination of a sulfonamide and a thiazole ring is common in medicinal chemistry and is associated with diverse biological activities. Research Applications and Potential This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Its structure suggests potential as a key intermediate or scaffold in scientific investigations. Thiazole-based acetamide derivatives are frequently explored in various research areas, including: Infectious Disease Research: Compounds with similar thiazole-acetamide-sulfonamide architectures have been investigated as inhibitors of bacterial enzymes, such as those in the Mur pathway (e.g., MurB and MurE), which is essential for bacterial cell wall synthesis . This makes such compounds valuable tools for researching novel antibacterial agents . Enzyme Inhibition Studies: The sulfonamide group is a classic pharmacophore known to interact with the active sites of various enzymes. Researchers may utilize this compound to probe the function of enzymes or as a building block for developing more potent and selective inhibitors . Chemical Biology and Medicinal Chemistry: The presence of modifiable sites, such as the methoxy group on the phenyl ring, allows for structural diversification. It serves as a versatile precursor in synthesizing compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns . Researchers are advised to consult the available scientific literature for the most current findings on this and related chemical scaffolds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S2/c1-28-13-5-7-14(8-6-13)30(26,27)24-19-23-12(11-29-19)9-18(25)22-10-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDJQCYWGYJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Methoxyphenylsulfonamido Group:

    Attachment of the Benzyl Group: The benzyl group, substituted with fluorine atoms, is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzyl and methoxyphenylsulfonamido groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonamide Derivatives

Compound Name Substituent (R) Key Spectral Features (IR) Bioactivity Notes
Target Compound 4-OCH₃ 1247 cm⁻¹ (C=S), 3278–3414 cm⁻¹ (NH) Enhanced metabolic stability (hypothesized)
N-(2,6-difluorobenzyl)-2-(phenylsulfonamido)thiazol-4-yl)acetamide H 1243 cm⁻¹ (C=S), 3150–3319 cm⁻¹ (NH) Lower logP (predicted)

Heterocyclic Core Modifications

The thiazole ring in the target compound contrasts with thiazolidinone-based analogs, such as 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide (). Thiazolidinones exhibit tautomerism between thiol and thione forms, which can influence reactivity and binding modes.

Table 2: Heterocyclic System Comparison

Compound Type Core Structure Tautomerism Key Functional Groups
Target Compound Thiazole Absent Sulfonamido, difluorobenzyl
Thiazolidinone Derivatives Thiazolidinone Present Thioxo, diarylpyrazole

Acetamide Backbone Analogues

Chloroacetamide herbicides like alachlor () share the acetamide backbone but feature aliphatic substituents (e.g., methoxymethyl). The target compound’s aromatic sulfonamido group likely reduces phytotoxicity while retaining hydrogen-bonding capacity, a critical factor in pharmaceutical applications versus agrochemical uses .

Electronic and Steric Effects

The 2,6-difluorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. Comparatively, N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide () replaces the sulfonamido group with a pivalamide, reducing polarity and possibly altering membrane permeability .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis mirrors methods for related triazole derivatives, but yields depend on the stability of intermediates during cyclization .
  • Bioactivity Trends : Sulfonamides with para-methoxy groups show improved pharmacokinetic profiles in preclinical models compared to halogenated analogs (e.g., X = Cl/Br in ) .
  • Structural Insights : Crystallographic data (where available) for analogs highlight the importance of the difluorobenzyl group in maintaining planar geometry for target interaction .

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C22H22F2N4O3SC_{22}H_{22}F_{2}N_{4}O_{3}S with a molecular weight of approximately 486.55 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in the fields of antimicrobial and anticancer research.

Structure

The structural representation of the compound can be summarized as follows:

ComponentDescription
Thiazole Ring Central to its biological activity
Difluorobenzyl Group Enhances lipophilicity and bioavailability
Methoxyphenylsulfonamide Contributes to the compound's pharmacological properties

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives with similar thiazole structures have shown effective inhibition of cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity at low concentrations .

Case Study: Antitumor Efficacy

A study conducted on thiazole derivatives demonstrated the following results:

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.75 ± 0.192D Assay
Compound BHCC8275.13 ± 0.972D Assay
Compound CNCI-H3580.85 ± 0.052D Assay

These findings suggest that modifications to the thiazole structure can enhance antitumor properties, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to its antitumor potential, compounds containing the sulfonamide group have been recognized for their antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways in bacteria .

The proposed mechanism involves binding to the active site of bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.

Other Biological Activities

Research also indicates potential anti-inflammatory and analgesic properties associated with sulfonamide-containing compounds. These effects are hypothesized to arise from the modulation of inflammatory pathways and pain receptors.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Answer:
  • CETSA (Cellular Thermal Shift Assay) : Detect ligand-induced stabilization of EGFR in lysates (ΔTₘ ≥3°C) .
  • Photoaffinity labeling : Incorporate a diazirine moiety at the acetamide group for UV crosslinking and pull-down/MS identification .
  • BRET assays : Monitor real-time interactions with β-arrestin in HEK293T cells transfected with NanoLuc-tagged receptors .

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